molecular formula C10H8N2O2 B1433829 Methyl quinazoline-2-carboxylate CAS No. 1607787-61-0

Methyl quinazoline-2-carboxylate

Cat. No.: B1433829
CAS No.: 1607787-61-0
M. Wt: 188.18 g/mol
InChI Key: RXEQRGJSVWMYBS-UHFFFAOYSA-N
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Description

Methyl quinazoline-2-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “Methyl quinazoline-2-carboxylate” is not mentioned, quinazoline derivatives are known for their wide range of biological properties. Many quinazoline derivatives are approved for antitumor clinical use .

Safety and Hazards

“Methyl quinazoline-2-carboxylate” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Research on quinazoline derivatives is ongoing, with a focus on developing novel IL-based catalysts for the conversion of other acid gases such as SO2 and H2S . The synthesis of quinazoline derivatives under transition metal-catalyzed conditions is also being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl quinazoline-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminobenzamide with methyl chloroformate under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Another method involves the oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate in an eco-friendly solvent like ethyl acetate . This method employs manganese and tert-butyl hydroperoxide as catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl quinazoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into quinazoline-2-carboxylate derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinazoline-2-carboxylic acid, various quinazoline-2-carboxylate derivatives, and substituted quinazolines with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline-2-carboxylic acid
  • Quinoxaline
  • Quinoline

Uniqueness

Methyl quinazoline-2-carboxylate is unique due to its specific methyl ester functional group, which can influence its reactivity and biological activity. Compared to quinazoline-2-carboxylic acid, the methyl ester group can enhance its solubility and stability. Quinoxaline and quinoline, while structurally similar, have different nitrogen atom positions in their rings, leading to distinct chemical and biological properties .

Properties

IUPAC Name

methyl quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9-11-6-7-4-2-3-5-8(7)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEQRGJSVWMYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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